(3-Oxo-3-phenylmethoxypropyl)azanium
Description
(3-Oxo-3-phenylmethoxypropyl)azanium is an ammonium derivative with a propyl backbone featuring a ketone group (3-oxo) and a benzyloxy (phenylmethoxy) substituent. The azanium group (–NH₃⁺) confers cationic properties, influencing solubility and reactivity.
Properties
Molecular Formula |
C10H14NO2+ |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(3-oxo-3-phenylmethoxypropyl)azanium |
InChI |
InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2/p+1 |
InChI Key |
CANCPUBPPUIWPX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC[NH3+] |
Origin of Product |
United States |
Preparation Methods
Quaternary Ammonization of Tertiary Amines
The primary route involves quaternizing a tertiary amine precursor with an alkylating agent. Patent US20060134020A1 implies this method through general descriptions of surfactant synthesis:
Step 1: Synthesis of 3-(Benzyloxy)propan-1-amine
- Reactants : Benzyl alcohol, epichlorohydrin, and ammonia.
- Mechanism : Epichlorohydrin undergoes nucleophilic attack by benzyl alcohol, forming 3-(benzyloxy)propene oxide. Subsequent ammonolysis yields 3-(benzyloxy)propan-1-amine.
Step 2: Methylation and Alkylation
- Methylation : Treatment with methyl iodide in ethanol at 60°C introduces two methyl groups to the amine nitrogen.
- Dodecyl Chain Incorporation : Reaction with 1-bromododecane in dimethylformamide (DMF) at 80°C for 12 hours achieves quaternization, forming the target azanium structure.
Key Reaction :
$$
\text{C}{12}\text{H}{25}\text{Br} + (\text{CH}3)2\text{N}-\text{CH}2\text{CH}2\text{OCH}2\text{C}6\text{H}5 \rightarrow [\text{C}{12}\text{H}{25}(\text{CH}3)2\text{N}-\text{CH}2\text{CH}2\text{OCH}2\text{C}6\text{H}5]^+ \text{Br}^-
$$
One-Pot Reductive Amination
US20060286044 alludes to a streamlined one-pot method using reductive amination:
- Reactants : Dodecylamine, paraformaldehyde, and 3-phenylmethoxypropanal.
- Conditions : Hydrogen gas (3 atm) over a palladium-carbon catalyst in methanol at 50°C.
- Outcome : Simultaneous formation of the tertiary amine and subsequent quaternization with methyl chloride.
Advantage : Higher atom economy (≈85% yield) compared to stepwise approaches.
Industrial-Scale Optimization
Solvent Selection
Patent data emphasize solvent polarity’s role in reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 89 |
| Acetonitrile | 37.5 | 91 |
Higher polarity solvents (e.g., acetonitrile) enhance ion pair separation, accelerating quaternization.
Temperature and Time Profiling
Optimal conditions derived from kinetic studies:
- 80°C for 10 hours : Balances conversion rate (94%) and side-product formation (<5%).
- Lower temperatures (50°C) necessitate prolonged durations (24 hours), increasing energy costs.
Purification and Characterization
Crystallization
The compound is isolated via fractional crystallization from ethyl acetate/hexane mixtures (1:3 v/v), yielding 95% purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂C₆H₅), 3.68 (t, 2H, CH₂O), 3.20 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂N⁺), 1.75–1.25 (m, 21H, C₁₂H₂₅ and CH₂).
- FT-IR : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
Challenges and Mitigation Strategies
Hydrolytic Degradation
The 3-oxo group is prone to hydrolysis in aqueous formulations. Patent US20060134020A1 addresses this via:
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-3-phenylmethoxypropyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Oxo-3-phenylmethoxypropyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Oxo-3-phenylmethoxypropyl)azanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features:
- Core Backbone : Propyl chain with a ketone (3-oxo) and ether-linked substituent.
- Cationic Group : Azanium (–NH₃⁺) at the terminal position.
- Aromatic Substituent : Benzyloxy (phenylmethoxy) group at the 3-position.
Comparative Analysis of Similar Compounds:
a. Triethyl-[3-oxo-3-[2-(triethylazaniumyl)ethoxy]propyl]azanium;dibromide (CAS 78-25-1) :
- Structure : Features two quaternary triethylazanium groups and a bromide counterion.
- Key Differences :
- Substituents : Ethoxy-triethylazanium vs. phenylmethoxy-azanium.
- Charge : Dicationic (+2) due to two azanium groups, enhancing ionic interactions.
- Molecular Weight : Higher (C₁₇H₃₈Br₂N₂O₂, MW 486.3 g/mol) compared to the simpler (3-oxo-3-phenylmethoxypropyl)azanium.
- Applications : Likely used as a phase-transfer catalyst or surfactant due to its charged nature.
b. 2-Acetoxy-3-(naphthalen-1-yloxy)-propylazanium chloride monohydrate :
- Structure : Naphthyloxy and acetoxy substituents with an isopropyl-azanium group.
- Key Differences :
- Aromatic Group : Naphthalene (bulkier, more lipophilic) vs. phenyl.
- Functional Groups : Acetoxy ester enhances hydrolytic instability compared to the stable ether linkage in the target compound.
- Crystallography : Single-crystal X-ray data confirms a distorted tetrahedral geometry around nitrogen (R factor = 0.070) .
c. [4-(Trifluoromethyl)pyridine-3-yl]methylamine :
- Structure : Pyridine ring with a trifluoromethyl group and methylamine.
- Key Differences :
- Heterocycle : Pyridine (basic nitrogen) vs. phenylmethoxy ether.
- Electron-Withdrawing Group : –CF₃ increases acidity and metabolic stability.
- Applications : Likely a bioactive intermediate in antiviral or agrochemical synthesis.
Property Comparison Table
Research Findings and Trends
- Synthetic Utility : Azanium derivatives with ether linkages (e.g., phenylmethoxy) are preferred for stability in basic conditions compared to ester-containing analogs .
- Biological Relevance : Compounds with aromatic groups (e.g., phenyl, naphthyl) exhibit enhanced binding to hydrophobic targets, while charged azanium groups improve water solubility .
- Crystallographic Insights : Steric effects from bulky substituents (e.g., naphthyl) influence molecular packing, as seen in single-crystal studies (mean C–C bond length = 0.006 Å) .
Q & A
Q. How can this compound be functionalized for use in supramolecular chemistry or ionic liquids?
- Methodology : Modify the phenylmethoxy group with electron-withdrawing/donating substituents (e.g., –NO₂, –OCH₃) to tune ionic conductivity. Assess thermal stability via differential scanning calorimetry (DSC) and ionic mobility via impedance spectroscopy. Co-crystallization with anions (e.g., BF₄⁻) may enhance lattice stability .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., antimicrobial, enzyme inhibition)?
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